molecular formula C8H7BrN2O2 B3038060 5-Bromo-6-nitroindoline CAS No. 72159-65-0

5-Bromo-6-nitroindoline

Cat. No.: B3038060
CAS No.: 72159-65-0
M. Wt: 243.06 g/mol
InChI Key: YABGMLXPMPPWKX-UHFFFAOYSA-N
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Description

5-Bromo-6-nitroindoline is an organic compound with the molecular formula C8H7BrN2O2. It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of bromine and nitro groups on the indoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-nitroindoline typically involves the bromination and nitration of indoline. One common method includes the following steps:

    Bromination: Indoline is treated with bromine in an organic solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the 5-position of the indoline ring.

    Nitration: The brominated indoline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 6-position of the indoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-nitroindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Nitroindole derivatives.

    Reduction: Aminoindoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-nitroindoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-nitroindoline
  • 6-Bromo-5-nitroindoline
  • 5-Bromo-6-nitroindole

Uniqueness

5-Bromo-6-nitroindoline is unique due to the specific positioning of the bromine and nitro groups on the indoline ring. This unique structure influences its reactivity and biological activities, making it distinct from other similar compounds.

Biological Activity

5-Bromo-6-nitroindoline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula CHBrNO, featuring a fused benzene and pyrrole ring. The presence of bromine and nitro groups at specific positions enhances its reactivity and biological properties. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown its potential to inhibit various cancer cell lines, including HeLa cells, with reported IC50 values around 5 μM . The mechanism involves the generation of reactive oxygen species (ROS) and downregulation of the c-Myc oncogene, which is crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa5.08Induction of ROS, c-Myc downregulation
Other Cancer LinesVariesInteraction with multiple cellular pathways

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It demonstrates efficacy against various bacterial strains, suggesting potential applications in treating infections. The compound's ability to inhibit enzyme activity in microbial cells contributes to its antimicrobial effects.

Table 2: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus15 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites, disrupting normal metabolic processes in both cancerous and microbial cells.
  • Receptor Binding : It interacts with specific receptors on cell surfaces, modulating signal transduction pathways that influence cell growth and survival.
  • Reactive Oxygen Species Generation : The induction of ROS plays a critical role in its anticancer activity, leading to apoptosis in cancer cells .

Study on HeLa Cells

A notable study evaluated the antiproliferative effects of this compound on HeLa cells using the Alamar Blue assay. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, highlighting its potential as an anticancer agent .

Enzyme Inhibition Studies

Another investigation focused on the compound's ability to inhibit specific enzymes related to bacterial metabolism. Results demonstrated that this compound effectively reduced enzyme activity, confirming its antimicrobial potential.

Properties

IUPAC Name

5-bromo-6-nitro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABGMLXPMPPWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2,3-dihydro-1H-indole (45 g, 0.227 mol) in H2SO4 (98%, 200 mL) was slowly added KNO3 (23.5 g, 0.23 mol) at 0° C. After addition, the mixture was stirred at 0-10° C. for 4 h, carefully poured into ice, basified with Na2CO3 to pH 8 and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated to dryness. The residue was purified by column chromatography on silica gel to give 5-bromo-6-nitro-2,3-dihydro-1H-indole (42 g, 76%).
Quantity
45 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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